

Potential Therapeutic Applications of dCeMM1: A Technical Guide

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Compound of Interest

Compound Name: dCeMM1

Cat. No.: B6126247

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Abstract

dCeMM1 is a novel small molecule that has been identified as a molecular glue degrader. It induces the degradation of the RNA-binding protein RBM39 by redirecting the activity of the CRL4DCAF15 E3 ubiquitin ligase complex. This targeted protein degradation approach opens up new therapeutic avenues, particularly in oncology, where RBM39 has been implicated in the survival and proliferation of cancer cells. This technical guide provides an in-depth overview of **dCeMM1**, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

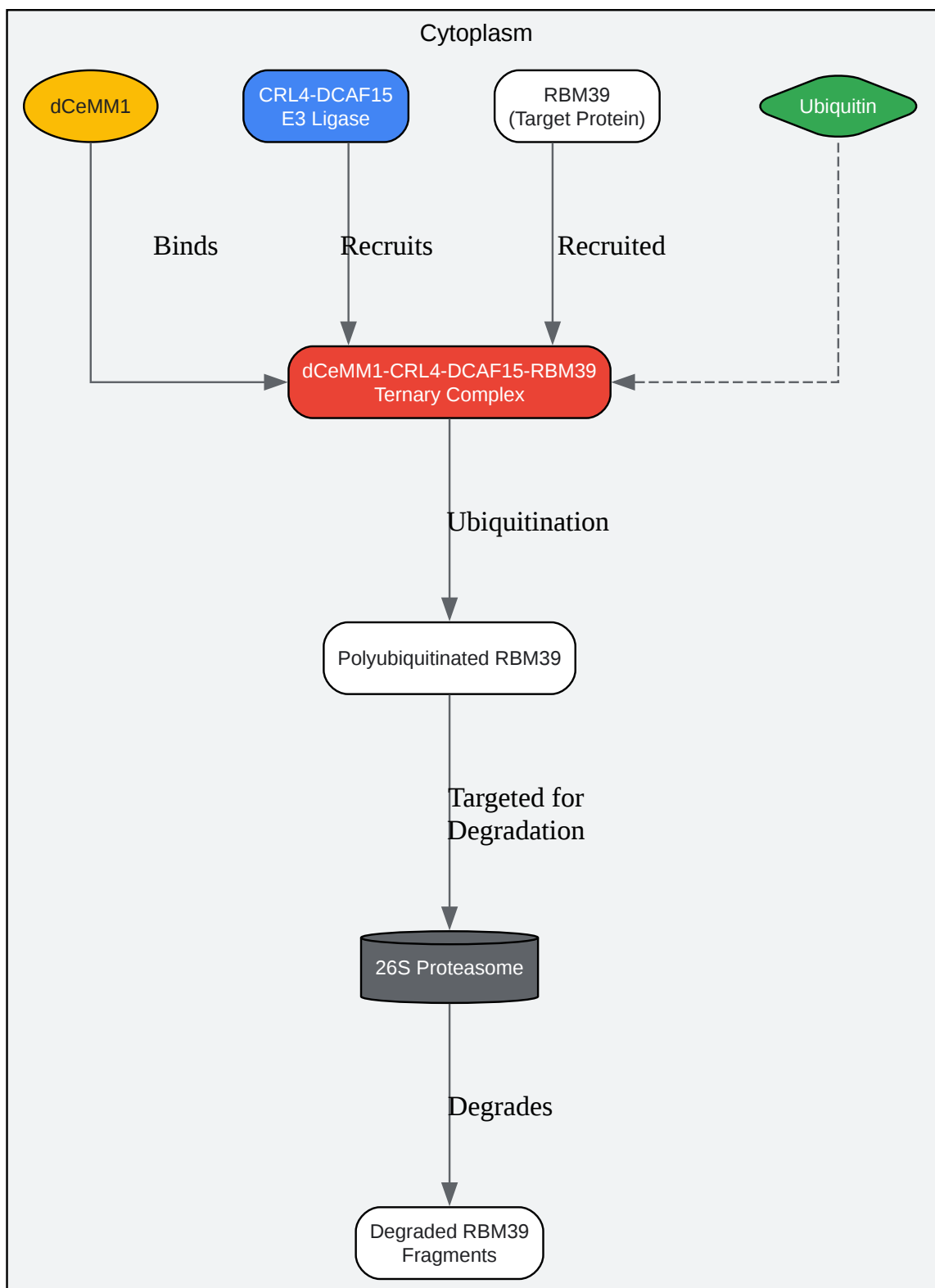
Introduction to dCeMM1

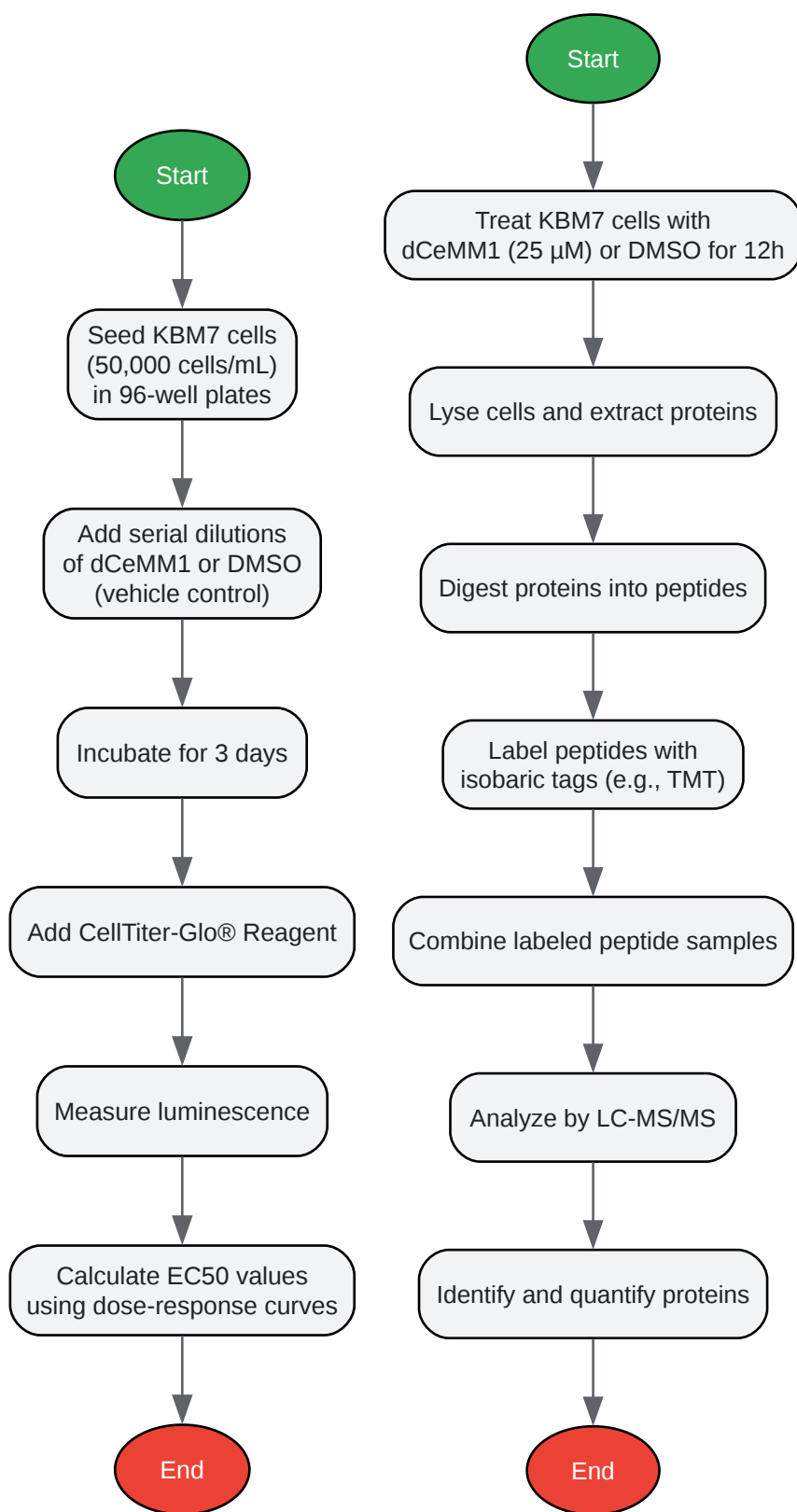
dCeMM1 was discovered through a rational chemical profiling approach in hypo-neddylated cell lines, a strategy designed to identify novel molecular glue degraders.^{[1][2]} Unlike traditional enzyme inhibitors, **dCeMM1** functions by inducing proximity between its target protein, RBM39, and the DCAF15 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF15).^{[1][3]} This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.^{[2][4]} The selective degradation of RBM39 has been shown to have anti-proliferative effects in cancer cell lines, highlighting the therapeutic potential of **dCeMM1**.^[5]

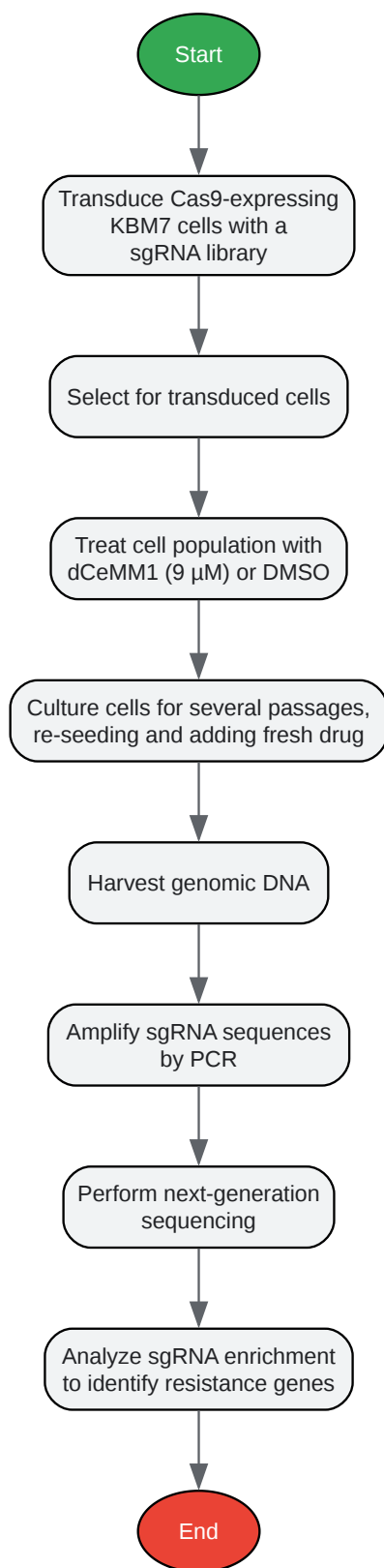
Mechanism of Action

dCeMM1 acts as a "molecular glue" to facilitate a novel protein-protein interaction. The core mechanism involves the formation of a ternary complex between the CRL4DCAF15 E3 ligase, **dCeMM1**, and the neosubstrate, RBM39. This process ultimately leads to the targeted degradation of RBM39.

Signaling Pathway of dCeMM1-mediated RBM39 Degradation







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